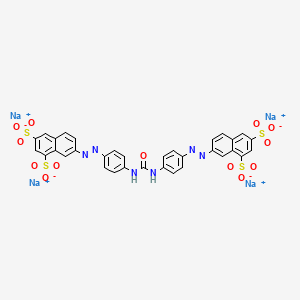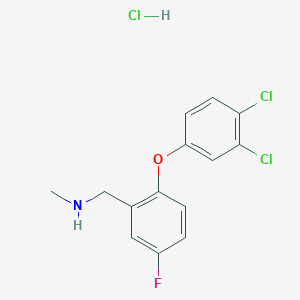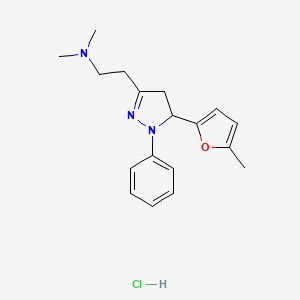
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride is a synthetic organic compound belonging to the pyrazoline class. Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a dimethylaminoethyl group, a methyl-furyl group, and a phenyl group, making it a complex and multifunctional molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: Pyrazoline compounds can undergo oxidation reactions to form pyrazole derivatives.
Reduction: Reduction of pyrazolines can lead to the formation of dihydropyrazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the pyrazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives, while reduction may produce dihydropyrazoles.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, pyrazoline derivatives have been studied for their potential pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine
Industry
In the industrial sector, pyrazoline derivatives can be used in the production of dyes, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyrazole: A five-membered ring with two adjacent nitrogen atoms, similar to pyrazoline but fully unsaturated.
Dihydropyrazole: A reduced form of pyrazoline with one double bond.
Furyl-substituted Pyrazolines: Compounds with similar furyl groups but different substituents on the pyrazoline ring.
Uniqueness
The uniqueness of Pyrazoline, 3-(2-(dimethylamino)ethyl)-5-(5-methyl-2-furyl)-1-phenyl-, hydrochloride lies in its specific substituents, which confer distinct chemical and biological properties
特性
CAS番号 |
102129-25-9 |
|---|---|
分子式 |
C18H24ClN3O |
分子量 |
333.9 g/mol |
IUPAC名 |
N,N-dimethyl-2-[3-(5-methylfuran-2-yl)-2-phenyl-3,4-dihydropyrazol-5-yl]ethanamine;hydrochloride |
InChI |
InChI=1S/C18H23N3O.ClH/c1-14-9-10-18(22-14)17-13-15(11-12-20(2)3)19-21(17)16-7-5-4-6-8-16;/h4-10,17H,11-13H2,1-3H3;1H |
InChIキー |
KJAPHDTUYJWIIH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(O1)C2CC(=NN2C3=CC=CC=C3)CCN(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


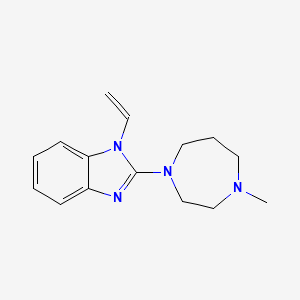
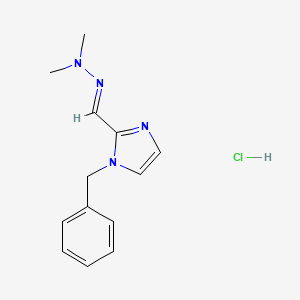

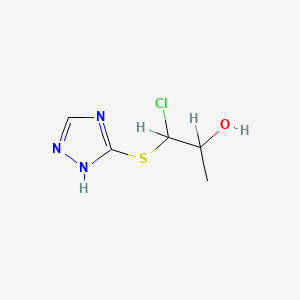
![8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydrobenzo[b][1]benzothiepine-2,3-diol;dihydrobromide](/img/structure/B12756553.png)
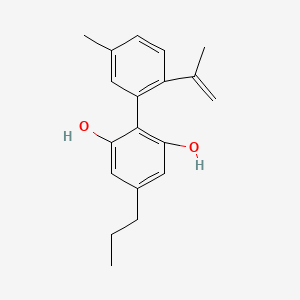

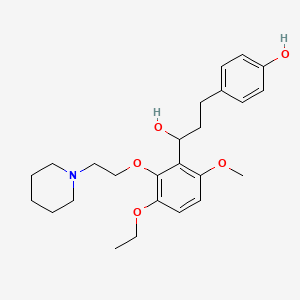

![2-(4-methylphenyl)-5,6-dihydroimidazo[2,1-a]isoquinoline](/img/structure/B12756572.png)

